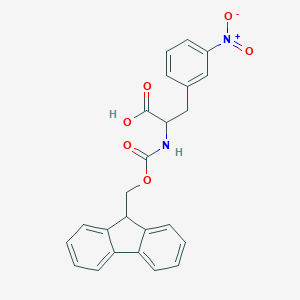

Fmoc-L-3-Nitrophenylalanine

Descripción

Contextualizing Fmoc-L-3-Nitrophenylalanine within Modified Amino Acid Chemistry

This compound belongs to the class of modified amino acids, which are non-standard amino acids that have been chemically altered to possess unique properties. These modifications are crucial in the field of peptide and protein chemistry, as they allow for the creation of novel molecules with tailored functions. The core of this compound is the L-phenylalanine structure, an essential amino acid. chemicalbook.com However, the addition of the Fmoc and nitro groups sets it apart, enabling its use in specialized chemical processes. lookchem.com

In the broader context of modified amino acids, this compound is primarily recognized for its role as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com SPPS is a cornerstone technique for creating custom peptides with specific sequences and functionalities. chempep.comaltabioscience.com The use of modified amino acids like this compound in SPPS allows researchers to introduce unique chemical handles and probes into peptide chains, facilitating the study of protein structure, function, and interactions. lookchem.comchemimpex.com

Significance of the Nitro Group and Fluorenylmethyloxycarbonyl (Fmoc) Moiety in Functional Design

The functional design of this compound is centered around the strategic placement of the nitro group and the Fmoc moiety. Each of these groups imparts specific and crucial properties to the molecule.

The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine function of the amino acid. wikipedia.orgpharmint.net In the context of peptide synthesis, protecting groups are essential to prevent unwanted side reactions during the step-by-step assembly of the peptide chain. iris-biotech.de The Fmoc group is particularly favored in SPPS because it is stable under the acidic conditions used to cleave other types of protecting groups, but can be readily removed with a mild base, such as piperidine (B6355638). chempep.comwikipedia.org This "orthogonal" protection strategy allows for the selective deprotection and coupling of amino acids, which is a fundamental principle of modern peptide synthesis. altabioscience.comiris-biotech.de The Fmoc group's removal can also be monitored by UV spectroscopy, providing a convenient way to track the progress of the synthesis. wikipedia.org

Overview of Key Academic Research Domains for this compound

The unique chemical features of this compound have led to its application in several key areas of academic research.

A primary domain is peptide synthesis . Researchers utilize this compound as a building block to create peptides with specific functionalities for applications in drug discovery and development. chemimpex.com The incorporation of the 3-nitrophenylalanine residue allows for the investigation of structure-activity relationships, helping to design more potent and selective therapeutic peptides.

Another significant area of research is in the development of peptidomimetics . These are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. The modified phenylalanine residue can be a key component in the design of these novel therapeutic agents.

Furthermore, this compound is employed in biochemical and biophysical studies . The nitro group can act as a spectroscopic probe to study protein-protein interactions, enzyme mechanisms, and electron transfer processes within biological systems. lookchem.comvulcanchem.com Its fluorescent properties also make it a candidate for use in bioimaging techniques. lookchem.com For example, it can be used to develop fluorescent probes for visualizing cellular processes in real-time. chemimpex.com

Finally, the compound finds use in materials science , where the self-assembly properties of Fmoc-amino acids can be exploited to create novel hydrogels and other biomaterials with potential applications in tissue engineering and controlled drug release. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIZJKKIJYRJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426010, DTXSID301195980 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-23-9, 206060-42-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266999-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Fmoc L 3 Nitrophenylalanine and Its Derivatives

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) as a Core Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a predominant method in solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions, which are compatible with a wide range of sensitive functional groups. altabioscience.comwikipedia.org This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. altabioscience.com

Integration of Fmoc-L-3-Nitrophenylalanine as a Building Block in SPPS

This compound serves as a crucial building block in SPPS, enabling the creation of complex peptides with tailored functionalities. chemimpex.com The presence of the Fmoc protecting group facilitates its selective incorporation into peptide sequences. chemimpex.com The nitro group, in particular, enhances the compound's reactivity and provides a handle for further chemical modifications, making it an invaluable tool for designing peptide-based therapeutics and studying protein interactions. chemimpex.com The integration process follows the standard SPPS cycle of deprotection, coupling, and washing. This compound is coupled to the free amine of the resin-bound peptide chain using standard coupling reagents. nih.gov

Mechanistic Considerations of Fmoc Protection and Deprotection in SPPS

The success of Fmoc-based SPPS hinges on the precise and efficient removal of the Fmoc group at each cycle to allow for the subsequent amino acid coupling.

Base-Labile Character and Selective Removal Strategies

The Fmoc group is characterized by its lability to basic conditions. altabioscience.comtotal-synthesis.com The deprotection mechanism is a two-step process initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine (B6355638). nih.govpeptide.com This leads to a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). altabioscience.compeptide.com The reactive DBF intermediate is subsequently scavenged by the excess base to form a stable adduct, preventing unwanted side reactions with the newly deprotected amine. altabioscience.compeptide.com A common deprotection solution is 20% piperidine in a polar solvent such as N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org

| Reagent | Typical Concentration | Solvent | Notes |

| Piperidine | 20% (v/v) | DMF | The most common and standard reagent. wikipedia.org |

| Piperazine/DBU | 5% piperazine, 1% DBU, 1% formic acid | DMF | An alternative that avoids the use of piperidine. wikipedia.org |

| 4-Methylpiperidine | 20% (v/v) | DMF | As efficient as piperidine. nih.gov |

| DBU | Varies | DMF | A non-nucleophilic base, often used for difficult sequences. iris-biotech.de |

Exploration of Alternative Deprotection Reagents in Peptide Synthesis

While piperidine is the standard, research has explored alternative bases for Fmoc deprotection, driven by factors such as safety, regulatory restrictions, and the need to optimize synthesis for "difficult" sequences. iris-biotech.deacs.org Some of these alternatives include:

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can achieve faster deprotection than piperidine. peptide.com However, its use requires caution as it can catalyze aspartimide formation. peptide.com

4-Methylpiperidine (4MP): Shown to be as efficient as piperidine for Fmoc removal and is not a controlled substance. nih.goviris-biotech.de

Piperazine (PZ): Another secondary amine that can be used as an alternative to piperidine. nih.gov

Tetrahydroisoquinoline (THIQ) in N,N′-dimethylimidazolidinone (DMI): A more recent, sustainable alternative that offers comparable efficiency to piperidine/DMF with improved safety and material compatibility profiles. acs.org

3-(Diethylamino)propylamine (DEAPA): Identified as a viable green alternative to piperidine, particularly effective in minimizing certain side reactions. rsc.org

Challenges and Optimization in Peptide Synthesis Incorporating Nitro-Phenylalanine Derivatives

The incorporation of nitro-phenylalanine derivatives can present specific challenges in SPPS. Peptides containing a high number of hydrophobic amino acids, including phenylalanine derivatives, are considered "difficult sequences" due to their tendency to aggregate. nih.gov This aggregation can hinder both the coupling and deprotection steps, leading to lower yields and purity. nih.gov

Furthermore, the nitro group itself can influence the chemical environment. For instance, studies on the proteasomal degradation of peptides containing 3-nitrotyrosine, a related compound, have shown that the proteasome has a decreased ability to cleave at the C-terminus of the nitrated residue. nih.gov While not a direct challenge to the synthesis itself, this highlights how the nitro modification can alter the biochemical properties of the final peptide.

Optimization strategies to overcome these challenges include the use of microwave-assisted synthesis to enhance reaction kinetics, the careful selection of solvents to improve solubility and resin swelling, and the use of specialized coupling reagents or deprotection cocktails. nih.govacs.orgnih.gov

Precursor Synthesis and Nitration Methodologies

Nitration of Phenylalanine for Substituted Phenylalanine Derivatives

The introduction of a nitro group onto the phenyl ring of phenylalanine is typically achieved through electrophilic aromatic substitution. The standard procedure involves treating phenylalanine with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.com

The reaction proceeds via the attack of the electron-rich aromatic ring of phenylalanine on the nitronium ion. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻) or water, restores the aromaticity of the ring, resulting in the formation of nitrophenylalanine. masterorganicchemistry.com While this method is standard for aromatic nitration, the inherent directing effects of the amino acid side chain significantly influence the final product distribution. rsc.org

Positional Isomer Control in Nitration Reactions

Controlling the position of nitration on the phenylalanine ring is a significant challenge. The alkyl group (-CH₂-CH(NH₂)-COOH) of the phenylalanine side chain is an activating group and an ortho, para-director for electrophilic aromatic substitution. Consequently, direct nitration of phenylalanine with mixed acid predominantly yields the p-nitro-L-phenylalanine isomer, with the formation of o-nitro-L-phenylalanine and the desired m-nitro-L-phenylalanine being minor products. rsc.org Research has confirmed that in the nitration of DL-phenylalanine, the production of isomers other than the para-substituted one is often insignificant. rsc.org

Achieving a high yield of the meta-isomer, this compound, necessitates alternative strategies that circumvent the natural directing effects of the side chain. These can include:

Starting with a pre-nitrated precursor: Synthesizing the amino acid from a starting material that already contains the nitro group in the meta position.

Altering reaction conditions: While generally less effective for overcoming strong directing effects, modification of reagents can sometimes alter isomer ratios. For instance, nitration using peroxynitrite has been shown to produce a mixture of para-, meta-, and ortho-substituted products, although this is often associated with radical mechanisms under conditions of oxidative stress rather than a controlled synthetic route. nih.govnih.gov

Metal-mediated reactions: Research into electrophilic substitution has shown that metal-mediated pathways, such as those involving palladium, thallium, or lead, can offer novel control over isomer distributions in aromatic substitution reactions, providing a potential, though more complex, avenue for targeted synthesis. dtic.mil

| Nitration Method | Primary Isomer(s) | Rationale | Reference |

|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) on Phenylalanine | 4-Nitrophenylalanine (para) | The alkyl side chain is an ortho, para-directing group for electrophilic aromatic substitution. | rsc.org |

| Peroxynitrite on Phenylalanine | Mixture of o-, m-, and p-isomers | Reaction proceeds via a different mechanism, possibly involving hydroxyl radicals, leading to less selective substitution. | nih.gov |

Post-Synthetic Modification Strategies

Once this compound is incorporated into a peptide chain, the nitro group serves as a versatile chemical handle for further modifications. This allows for the introduction of diverse functionalities into the peptide after its primary sequence has been assembled.

Reduction of the Nitro Group in Peptide Chains

The most common post-synthetic modification of a nitrophenylalanine residue is the reduction of the nitro group to a primary amine, yielding an aminophenylalanine residue. This transformation must be highly selective to avoid altering other sensitive functional groups within the peptide. Several methods have been successfully employed for this purpose.

A widely used method involves reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like dimethylformamide (DMF). nih.gov This reagent is effective for reducing the nitro group on a resin-bound peptide. nih.gov Another efficient system uses activated zinc dust with ammonium (B1175870) formate (B1220265) or formic acid at room temperature. This method is noted for its rapidity (reactions completing in 2-10 minutes), high yields (90-95%), and excellent chemoselectivity, leaving reducible groups like halogens and carbonyls untouched. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium catalyst (Pd/C) is also a viable, high-yield method for this reduction.

| Reducing Agent/System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | DMF, Room Temperature, ~24h | Effective for solid-phase peptide synthesis. | nih.gov |

| Zinc Dust / Ammonium Formate | Room Temperature, 2-10 min | Rapid, highly selective, high yield, avoids strong acids. | |

| H₂ / Pd/C | EtOH, 25°C, ~12h | High yield (98%), complete reduction. |

Further Functionalization of Reduced Amino Acid Residues

The aniline-type amine of the newly formed 3-aminophenylalanine residue is a nucleophile that can be selectively targeted for further chemical derivatization. Its electronic properties and pKa differ significantly from aliphatic amines (like the N-terminus or lysine (B10760008) side chains), enabling chemoselective reactions. researchgate.netmit.edu

One common functionalization is acylation. For example, the free amino group on the phenylalanine side chain can be reacted with succinic anhydride (B1165640) to introduce a carboxylic acid functionality, which can serve as a linker for further conjugation. nih.gov

A more advanced strategy involves palladium-catalyzed N-arylation. Using pre-formed palladium oxidative addition complexes, the aminophenylalanine residue can be selectively arylated even in the presence of other nucleophilic groups within the peptide. researchgate.netmit.edu This reaction can be performed in aqueous buffers under mild conditions, making it suitable for complex biomolecules. researchgate.net This method allows for the attachment of diverse small molecules and functional groups, enabling applications in peptide labeling, stapling, and the development of peptide-drug conjugates. researchgate.netmit.edu

Chemo-Enzymatic and Bio-Inspired Synthetic Routes

Combining chemical synthesis with the high specificity of biological catalysts offers powerful routes for producing complex molecules like this compound and its derivatives. Chemo-enzymatic methods often leverage enzymes for key steps that are challenging to achieve with traditional chemistry, such as stereoselective transformations or regiospecific modifications. nih.govnih.gov For example, dynamic kinetic resolution using enzymes can be employed to produce enantiomerically pure non-natural amino acids. semanticscholar.orgacs.org

Furthermore, bio-inspired approaches look to nature for strategies. A notable example is the enzymatic nitration of aromatic amino acids. Recently, P450 enzymes have been discovered that can regiospecifically nitrate (B79036) amino acid substrates. acs.org For instance, the P450 isozyme RufO binds L-tyrosine and adds a nitro group specifically at the 3-position. acs.org While this specific enzyme acts on tyrosine, it demonstrates that biological systems are capable of performing the kind of selective meta-nitration that is difficult to achieve through standard organic synthesis. Harnessing such enzymes or mimicking their active sites provides a forward-looking strategy for the synthesis of 3-nitrophenylalanine.

Bio-inspired self-assembly is another related field where Fmoc-amino acids, including nitrated derivatives, are used as building blocks to form ordered nanostructures like hydrogels, mimicking biological structural formation. researchgate.netnih.gov

Advanced Applications and Research Paradigms of Fmoc L 3 Nitrophenylalanine

Role in Advanced Peptide and Peptidomimetic Design

The unique structural characteristics of Fmoc-L-3-Nitrophenylalanine make it an invaluable tool in the sophisticated design of peptides and peptidomimetics, moving beyond the repertoire of the 20 common proteinogenic amino acids.

Development of Peptide-Based Therapeutics and Bioactive Molecules

In the realm of drug discovery, this compound plays a significant role in the development of peptide-based therapeutics. chemimpex.comchemimpex.com Its unique properties are valuable for designing novel pharmaceuticals aimed at specific biological targets. chemimpex.com By incorporating this compound, medicinal chemists can create peptides with enhanced efficacy and selectivity. chemimpex.com The stability that nitrophenylalanine lends to peptide structures makes it ideal for creating complex molecules for drug discovery and development programs. chemimpex.com This facilitates the synthesis of bioactive peptides that can be explored as novel drug candidates with potentially improved therapeutic profiles. chemimpex.com

Rational Design of Peptides for Modulating Protein Interactions

The ability to modulate protein-protein interactions (PPIs) is a critical goal in developing new therapeutics. This compound is a valuable component in the rational design of peptides for this purpose. lookchem.comchemimpex.com The introduction of a nitrophenylalanine residue can serve as a probe to study these interactions or to directly influence them. lookchem.com Research has shown that the nitro-phenylalanine residue can be a critical component for maintaining high-affinity binding to target proteins. d-nb.info For instance, in combinatorial alanine (B10760859) scanning studies of a peptide binder to the 14-3-3σ protein, the nitro-phenylalanine at a specific position was found to be crucial for the interaction, as its replacement with alanine was not tolerated. d-nb.info This highlights its importance in creating peptides that can effectively and specifically modulate protein function. lookchem.comchemimpex.com

Contributions to Proteomics and Enzymology Research

Beyond peptide synthesis, this compound has made significant contributions to the fields of proteomics and enzymology, primarily through its use as a specialized probe and substrate.

Utilization as a Fluorescent Probe in Proteomic Studies

In proteomics, this compound and its derivatives are utilized as fluorescent probes to investigate complex biological systems. lookchem.com The inherent spectroscopic properties of the nitrophenyl group allow it to be used in various detection methods. lookchem.com It can be incorporated into peptides designed to study protein-protein interactions, ligand binding, and enzymatic activities. lookchem.com While the Fmoc group itself is fluorescent, the nitrophenylalanine residue can also function as a quencher in Förster Resonance Energy Transfer (FRET)-based assays. peptide.compharmaleads.com In a FRET pair, the nitrophenylalanine can accept energy from a donor fluorophore when in close proximity. Cleavage of the peptide by an enzyme separates the pair, resulting in a detectable fluorescent signal, a technique widely used for tracking proteins and their interactions. peptide.compharmaleads.com This makes it a versatile tool for visualizing cellular processes and analyzing proteins within complex biological mixtures. lookchem.comchemimpex.com

Application in Enzyme Activity Assays and Screening Methodologies

This compound is frequently employed in the development of assays to measure enzyme activity, particularly for proteases. lookchem.com Peptides containing a nitrophenylalanine residue can be designed as specific substrates for these enzymes. lookchem.compharmaleads.com The fluorescence of the compound allows for the continuous monitoring of enzymatic reactions. lookchem.com A common application involves its use in quenched fluorescent substrates. pharmaleads.com In these substrates, a fluorophore is paired with a quencher, such as p-nitro-phenylalanine (Nop), within the same peptide sequence. pharmaleads.com In its intact state, the peptide exhibits minimal fluorescence. However, upon cleavage by a target enzyme, the fluorophore is released from the quencher's proximity, leading to a measurable increase in fluorescence. pharmaleads.com This principle is the basis for sensitive, high-throughput screening assays used to identify enzyme inhibitors or activators. lookchem.compharmaleads.com

| Research Area | Specific Application of this compound | Key Research Findings/Utility |

| Proteomics | Used as a fluorescent probe or a component of FRET-based probes. lookchem.compeptide.com | Enables investigation of protein-protein interactions, ligand binding, and real-time visualization of cellular processes. lookchem.comchemimpex.com |

| Enzymology | Incorporated into synthetic peptide substrates for enzyme assays. lookchem.com | Allows for sensitive and continuous monitoring of enzyme activity, facilitating high-throughput screening for inhibitors or activators. lookchem.compharmaleads.com |

Innovations in Supramolecular Chemistry and Self-Assembling Materials

The field of supramolecular chemistry has seen significant advancements through the study of small molecule gelators, with a particular focus on N-terminally protected amino acids. Among these, this compound has emerged as a compound of interest, demonstrating unique self-assembly behaviors and potential for the development of novel soft materials. Its structural features, particularly the interplay between the fluorenylmethoxycarbonyl (Fmoc) group, the amino acid backbone, and the nitro-substituted phenyl ring, drive the formation of complex, hierarchical structures with tunable properties.

Self-Assembly Mechanisms of Fmoc-Phenylalanine Derivatives

Fmoc-protected phenylalanine derivatives are a well-established class of low-molecular-weight gelators (LMWGs) that spontaneously assemble in water to form fibrillar networks, which entangle to trap solvent and create a hydrogel. nih.govacs.org The self-assembly process is governed by a delicate balance of non-covalent interactions, which dictates the morphology and properties of the resulting supramolecular structures. researchgate.net

The primary driving forces for the self-assembly of Fmoc-phenylalanine derivatives are π-π stacking and hydrogen bonding. researchgate.netnih.gov The large, planar Fmoc group plays a crucial role by promoting strong aromatic π-π stacking interactions between neighboring molecules. nih.govupc.edu This interaction is fundamental to the initial aggregation and subsequent growth of the supramolecular structures.

Simultaneously, the amino acid portion of the molecule facilitates the formation of intermolecular hydrogen bonds. researchgate.netresearchgate.net Specifically, the carbamate (B1207046) and carboxylic acid groups can engage in directional hydrogen bonding, which is critical for creating ordered, one-dimensional growth into fibrils. researchgate.net The combination of these interactions—π-π stacking providing the associative force and hydrogen bonding providing directionality—leads to the formation of β-sheet-like arrangements that are the foundation of the fibrillar network. nih.gov The interplay between these forces is essential; altering the capacity for hydrogen bonding can shift the assembly from one-dimensional fibrils to two-dimensional sheet-like structures. researchgate.net

The introduction of substituents onto the phenyl ring of phenylalanine significantly modulates the self-assembly process. researchgate.netrsc.org The nitro group (NO2), being a strong electron-withdrawing group, has a profound influence on the molecular interactions and the resulting material properties. mdpi.comresearchgate.net

The presence of a nitro group on the phenyl ring, as in this compound and its isomers, alters the electronic nature of the aromatic side chain, which can enhance or modify the π-π stacking interactions. researchgate.netresearchgate.net Research on Fmoc-p-nitrophenylalanine (Fmoc-4-NO2-Phe) has shown that the nitro group can enhance certain self-assembly behaviors. nih.govnih.gov For instance, Fmoc-4-NO2-Phe initially forms hydrogel fibrils that are kinetically favored, but over time, these can transition into more thermodynamically stable crystalline microtubes. nih.gov This dynamic transition highlights how a substituent can alter the energy landscape of self-assembly. nih.gov

Specifically for the 3-nitro derivative, studies have shown that this compound can form self-supporting, thixotropic (shear-thinning) hydrogels over a wide pH range (4.5-8.5). researchgate.net This suggests that the nitro group, at the meta position, imparts a unique stability and responsiveness to the hydrogel network. The electron-withdrawing nature of the nitro group can also influence the pKa of the carboxylic acid, affecting the pH-responsiveness of the gelation process. mdpi.com

Role of Aromatic Interactions (π-π Stacking) and Hydrogen Bonding

Design and Engineering of Low Molecular Weight Hydrogelators

The rational design of LMWGs like this compound is a key area of materials science. By understanding the structure-property relationships, it is possible to engineer hydrogels with specific, desirable characteristics for various applications. acs.org

The self-assembly of Fmoc-phenylalanine derivatives, including the nitro-substituted variants, typically results in the formation of hierarchical structures. The process begins with molecules assembling into one-dimensional, amyloid-like fibrils, often with diameters on the nanoscale (e.g., 10-30 nm). nih.govnih.govgoogle.com These primary fibrils then entangle and interact to form a complex, three-dimensional network that constitutes the hydrogel. nih.govresearchgate.net

In some cases, this assembly can be even more complex. For example, the fibrils of Fmoc-4-NO2-Phe have been observed to align and fuse over time, leading to a hierarchical transition into crystalline microtubes. nih.govnih.govresearchgate.net This demonstrates a multi-step assembly process from the molecular level to well-defined microstructures. The morphology of these architectures can be visualized using techniques like Transmission Electron Microscopy (TEM), which reveals the fibrillar nature of the gel network. nih.gov The final architecture of the entangled fibers is responsible for the material's ability to entrap large volumes of water and for its bulk properties, such as stiffness and stability. google.com

The properties of hydrogels derived from Fmoc-amino acids can be precisely tuned through strategic molecular modifications. nih.gov This approach allows for the rational design of materials with tailored mechanical strength, gelation kinetics, and responsiveness.

One of the most effective strategies is the introduction of functional groups onto the phenylalanine side chain. researchgate.net As discussed, the nitro group in this compound leads to the formation of thixotropic gels stable across a broad pH range. mdpi.comresearchgate.net Other substituents, such as halogens (F, Cl, Br), have also been used to modulate hydrogel properties. researchgate.netrsc.orgrsc.org The position and identity of the halogen atom can dramatically influence the rate of self-assembly and the rheological properties of the final gel. researchgate.netrsc.org For instance, halogen bonding can serve as an additional non-covalent interaction that strengthens the resulting gel. rsc.orgresearchgate.net

The table below summarizes how different substituents on the Fmoc-Phenylalanine scaffold can influence hydrogel properties, based on findings from various studies.

| Compound | Substituent | Observed Effect on Self-Assembly/Hydrogel Properties | Reference |

| Fmoc-L-Phenylalanine | None (H) | Forms metastable hydrogels that can crystallize over time. | mdpi.com |

| This compound | 3-NO₂ | Forms thixotropic hydrogels stable over a wide pH range (4.5-8.5). | mdpi.comresearchgate.net |

| Fmoc-p-Nitrophenylalanine | 4-NO₂ | Forms fibrils that undergo a dynamic transition to crystalline microtubes. | nih.govnih.gov |

| Halogenated Fmoc-Phe | F, Cl, Br | Dramatically enhances self-assembly efficiency; properties are dependent on halogen identity and position (ortho, meta, para). | researchgate.netrsc.org |

| Pentafluorinated Fmoc-Phe | F₅ | Forms transparent hydrogels with thin fibrils (13 ± 2 nm diameter) and superior viscoelastic properties. | nih.gov |

Other modulation strategies include altering the pH, using a solvent-switch method, or applying enzymatic triggers to initiate gelation. nih.gov The choice of gelation trigger can significantly affect the final mechanical properties, with the storage modulus (a measure of stiffness) varying by orders of magnitude depending on the preparation method. mdpi.com This high degree of tunability makes these molecules a versatile platform for creating advanced functional materials.

Screening Approaches for Novel N-Terminal Modifiers in Hydrogel Systems

The unique properties of hydrogels derived from nitrated phenylalanine analogues have been leveraged to develop novel screening platforms for identifying alternative N-terminal modifying groups. nih.govacs.org Fmoc-protected amino acids are a well-established class of low-molecular-weight hydrogelators, but the Fmoc group itself can have drawbacks, such as potential toxicity and lability at high pH, prompting searches for functional replacements. nih.gov Research has utilized the distinct hierarchical assembly behavior of Fmoc-p-nitrophenylalanine (Fmoc-4-NO2-Phe) as the basis for a screening strategy. nih.gov Hydrogels formed from Fmoc-4-NO2-Phe are initially stable but undergo a transition into crystalline microtubes over several hours. nih.govgoogle.com

This inherent instability forms the core of the screening approach: the goal is to identify alternative N-terminal functional groups that, when conjugated to nitrophenylalanine, stabilize the hydrogel state and prevent the subsequent crystallization. nih.govgoogle.com By screening a series of N-terminal modifying groups on 4-nitrophenylalanine, researchers can empirically identify candidates that promote stable hydrogel formation. nih.gov This strategy successfully identified 1-naphthaleneacetic acid (1-Nap) as a viable N-terminal modifier that forms stable, translucent hydrogels with viscoelastic properties suitable for biological applications, thus serving as an effective replacement for the Fmoc group. nih.gov

Table 1: Screening of N-Terminal Modifiers on 4-Nitrophenylalanine (4-NO₂-Phe) This table summarizes the outcomes of a screening approach to identify Fmoc replacements based on the hydrogel stability of modified 4-NO₂-Phe.

| N-Terminal Modifier | Compound | Hydrogel Formation | Stability |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz-4-NO₂-Phe | No | Precipitate |

| N-Acetyl | Ac-4-NO₂-Phe | No | Precipitate |

| 1-Naphthaleneacetic acid | 1-Nap-4-NO₂-Phe | Yes | Stable Hydrogel |

| 2-Naphthaleneacetic acid | 2-Nap-4-NO₂-Phe | No | Precipitate |

| 2-Naphthoxyacetic acid | 2-NaO-4-NO₂-Phe | No | Precipitate |

Potential in Advanced Biomaterial Development

Fmoc-protected amino acids and short peptides are foundational building blocks for supramolecular hydrogels, which serve as scaffolds in tissue engineering and 3D cell culture. nih.govmdpi.com These materials are attractive due to their high water content, nanofibrous architecture similar to the extracellular matrix, and tunable mechanical properties. nih.gov The self-assembly process is largely driven by π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide components. nih.gov

Specifically, the Fmoc derivative of 3-nitrophenylalanine (referred to as FNT) has been shown to form self-supporting hydrogels at a 50 mM phosphate (B84403) buffer concentration across a broad pH range of 4.5 to 8.5. researchgate.net At neutral pH, the resulting hydrogel is noted to be transparent and yellow. researchgate.net The ability to form stable hydrogels under physiological conditions is a critical requirement for biomaterials intended for cell culture. acs.org Research on related Fmoc-dipeptide systems demonstrates that these scaffolds can support the adhesion, viability, and proliferation of various cell types, including chondrocytes and human dermal fibroblasts. google.comnih.gov By introducing different chemical functionalities into the hydrogel, such as by co-assembling with other Fmoc-amino acids, the properties of the scaffold can be tuned to enhance compatibility with specific cells. nih.gov The potential of this compound hydrogels in this area lies in their ability to provide a robust, tunable 3D environment for advanced biological applications. nih.govresearchgate.net

The fibrillar network of Fmoc-amino acid hydrogels makes them suitable vehicles for the encapsulation and sustained release of therapeutic molecules and functional proteins. acs.org The mechanism of release from these self-assembled systems is governed by a combination of factors, including the properties of the hydrogel matrix and the encapsulated cargo. acs.org Studies using related cationic hydrogels, such as those formed from perfluorinated Fmoc-phenylalanine derivatives, demonstrate that protein release profiles are highly dependent on the pH of the hydrogel. acs.org

When the pH of the hydrogel is near the isoelectric point (pI) of the encapsulated protein, release is primarily dictated by the protein's molecular weight. acs.org However, as the pH of the hydrogel diverges from the protein's pI, electrostatic interactions between the charged protein and the fibrillar network become a more dominant factor in the release kinetics. acs.org Furthermore, the microscopic structure of the hydrogel, including the size and tortuosity of the pores within the nanofiber network, can be manipulated to control the diffusion and release of entrapped agents. google.com This allows for the design of "smart" materials that can release their payload in response to specific environmental triggers.

Hydrogel Scaffolds for Biological Applications

Development of Chemical Biology Tools and Probes

Photo-induced cross-linking has become an indispensable tool in structural biology for mapping protein-protein and protein-ligand interactions within their native physiological context. nih.govplos.org The technique relies on the site-specific incorporation of a non-canonical amino acid bearing a photo-activatable moiety into a protein of interest. plos.org Upon irradiation with UV light at a specific wavelength, this moiety generates a highly reactive species that forms a covalent bond with adjacent molecules, thus capturing transient or stable interactions. nih.govplos.org

Commonly used photo-reactive groups include benzophenones (as in p-benzoyl-L-phenylalanine) and azides (as in p-azido-L-phenylalanine). plos.org While the nitro group of nitrophenylalanine is not typically cited as a direct photo-cross-linking agent in this context, the phenylalanine scaffold is a proven platform for introducing these functionalities. plos.orgglobalauthorid.com For instance, p-azido-L-phenylalanine can be incorporated into proteins and, upon UV irradiation (typically ~365 nm), covalently captures binding partners. plos.org Such studies provide high-resolution information on the structure of biological complexes and interaction interfaces. nih.govnih.gov Therefore, the value of this compound in this field is primarily as a precursor or foundational structure that can be chemically modified to create a potent photo-cross-linking probe.

This compound serves as a valuable precursor for the synthesis of fluorescent probes used in bioimaging. The most direct application involves the chemical reduction of the nitro group to an amine group, yielding 3-aminophenylalanine. nih.govrsc.org This transformation is significant because the resulting amino group can act as a fluorophore itself or, more commonly, serve as a chemical handle for conjugation to a wide variety of organic dyes. nih.gov

This strategy circumvents the often complex and inefficient post-synthesis labeling of peptides and proteins. nih.gov By incorporating the nitro-functionalized amino acid during solid-phase peptide synthesis, the nitro group can be selectively reduced and labeled at a convenient stage. A published method demonstrates that N-acetyl-(p-nitro)phenylalanine can be reduced to N-acetyl-(p-amino)phenylalanine to create a fluorophore for labeling peptides. nih.gov More recent work has explicitly used L-3-nitrophenylalanine as a starting material for a multi-step synthesis to produce novel fluorescent α-amino acids with stilbene (B7821643) side-chains, which exhibit red-shifted absorption and emission spectra. rsc.org This approach allows for the creation of custom-designed fluorescent amino acids that can be integrated into biological systems to visualize cellular processes and probe molecular interactions.

Characterization and Analytical Methodologies in Fmoc L 3 Nitrophenylalanine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are indispensable for probing the intricate structural features and non-covalent interactions that govern the behavior of Fmoc-L-3-Nitrophenylalanine.

Fluorescence spectroscopy is a powerful tool for investigating the self-assembly mechanisms of Fmoc-protected amino acids, including this compound. The fluorenyl (Fmoc) group is inherently fluorescent, providing a direct probe into aggregation processes. researchgate.net Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, can indicate the formation of aggregates and provide information about the local environment of the Fmoc moieties. researchgate.net

For instance, the self-assembly of Fmoc-phenylalanine derivatives is often driven by π-stacking interactions between the aromatic Fmoc groups. researchgate.net This process can be monitored by observing changes in fluorescence. In some systems, aggregation-induced emission (AIE) or aggregation-induced quenching (AIQ) phenomena are observed, offering insights into the packing and dynamics of the self-assembled structures. researchgate.net The use of external fluorescent probes, such as pyrene, can also be employed to study the formation of hydrophobic microdomains within the self-assembled network. researchgate.net

Research on related Fmoc-amino acids has demonstrated that the introduction of a nitro group can significantly influence the self-assembly process. researchgate.net While specific studies on the fluorescence of this compound self-assembly are not extensively detailed in the provided results, the principles derived from similar compounds, like Fmoc-p-nitrophenylalanine, suggest that the nitro group's electron-withdrawing nature would modulate the π-π stacking and hydrogen bonding interactions, which would be detectable through fluorescence spectroscopy. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and probing the intermolecular interactions, such as hydrogen bonding, that drive the self-assembly of this compound. The FT-IR spectrum provides a molecular fingerprint of the compound, with characteristic absorption bands corresponding to specific vibrational modes.

In studies of Fmoc-amino acids and their self-assembled structures, FT-IR is used to analyze the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands of the peptide backbone, as well as the vibrations of the carbamate (B1207046) group in the Fmoc moiety. mdpi.com The positions and shapes of these bands are sensitive to the secondary structure and hydrogen bonding environment. mdpi.com For example, a shift in the amide I band to a lower wavenumber is indicative of the formation of β-sheet-like structures, a common motif in the self-assembly of Fmoc-amino acid derivatives. researchgate.net

The analysis of FT-IR spectra can reveal how molecules of this compound are organized in a hydrogel or other self-assembled state. researchgate.net The technique can confirm the presence of key functional groups and provide evidence for the non-covalent interactions that stabilize the resulting nanostructures. researchgate.net While a specific FT-IR spectrum for this compound was not found, the expected characteristic peaks for the related Fmoc-L-phenylalanine are well-documented and provide a reference for analysis. chemicalbook.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |

| N-H Stretch | 3300-3500 | Indicates hydrogen bonding involving the amide group. mdpi.com |

| C=O Stretch (Carboxylic Acid) | 1700-1760 | Monitors the state of the carboxylic acid group. |

| Amide I (C=O Stretch) | 1600-1700 | Sensitive to secondary structure (e.g., β-sheets). mdpi.com |

| Amide II (N-H Bend, C-N Stretch) | 1500-1600 | Provides information on conformation and hydrogen bonding. mdpi.com |

| NO₂ Asymmetric Stretch | 1500-1560 | Confirms the presence of the nitro group. |

| NO₂ Symmetric Stretch | 1340-1380 | Confirms the presence of the nitro group. |

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring chemical reactions and analyzing products involving this compound. spectroscopyonline.com The basis of this technique lies in the absorption of ultraviolet or visible light by molecules containing chromophores, leading to electronic transitions. Both the Fmoc group and the nitrophenyl group in this compound are strong chromophores, making this compound well-suited for UV-Vis analysis.

During peptide synthesis, the deprotection of the Fmoc group is a critical step that can be monitored using UV-Vis spectroscopy. The cleavage of the Fmoc group by a base, such as piperidine (B6355638), releases a dibenzylfulvene-piperidine adduct, which has a strong absorbance at a specific wavelength, allowing for the quantitative monitoring of the reaction progress. spectroscopyonline.com

Furthermore, UV-Vis spectroscopy can be used to determine the concentration of this compound in solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. thermofisher.com This is essential for controlling stoichiometry in reactions and for quantifying the yield of products. The technique is also valuable for studying the self-assembly process, as changes in the aggregation state can lead to shifts in the absorption spectrum.

| Chromophore | Typical Absorption Range (nm) | Application in Analysis |

| Fluorenyl (Fmoc) group | ~260 - 300 | Quantification of Fmoc-protected compounds, monitoring deprotection. |

| Nitrophenyl group | ~250 - 280 | Contributes to the overall UV absorbance for quantification. |

| Deprotection Adduct | ~300 - 320 | Monitoring the progress of Fmoc group removal in peptide synthesis. |

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure of peptides containing this compound. americanpeptidesociety.org This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com Since amino acids (except glycine) are chiral, peptides and proteins exhibit characteristic CD spectra that are highly sensitive to their secondary structure, such as α-helices, β-sheets, and random coils. americanpeptidesociety.org

By monitoring the CD spectrum as a function of concentration, temperature, or solvent conditions, researchers can gain insights into the folding and self-assembly processes of peptides containing this compound. americanpeptidesociety.org The Fmoc group itself is a chromophore and can contribute to the CD spectrum, particularly in the near-UV region, providing information on the aromatic-aromatic interactions that drive self-assembly. researchgate.net

| Secondary Structure | Characteristic CD Signals (nm) |

| β-Sheet | Negative band around 218 nm, Positive band around 195 nm. americanpeptidesociety.org |

| α-Helix | Negative bands around 222 nm and 208 nm, Positive band around 190 nm. americanpeptidesociety.org |

| Random Coil | Low ellipticity, often a negative band near 200 nm. americanpeptidesociety.org |

UV-Visible Spectroscopy in Reaction Monitoring and Product Analysis

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are fundamental for the purification and detailed analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and for analyzing reaction mixtures in which it is a component. vwr.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For this compound, reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic solvent like acetonitrile, usually with an additive like trifluoroacetic acid (TFA). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard.

The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high purity, often greater than 98% or 99%, is crucial for applications like peptide synthesis to avoid the incorporation of impurities into the growing peptide chain. vwr.comchemimpex.com A certificate of analysis for a related compound, Fmoc-L-2-nitrophenylalanine, showed a purity of 99.63% as determined by HPLC at 205 nm. lgcstandards.com

| HPLC Parameter | Typical Conditions for Fmoc-Amino Acids | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA | Elution of the compound from the column. |

| Detector | UV Detector (e.g., at 214, 254, or 265 nm) | Detection and quantification of the eluting compound. |

| Purity Specification | >98% | Ensures the quality of the starting material for synthesis. vwr.com |

Mass Spectrometry (MS) Techniques for Molecular Identification and Cross-linking Analysis

Mass spectrometry serves as a cornerstone for the molecular-level analysis of this compound, confirming its identity and probing its interactions within larger assemblies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. It allows for the separation of the compound from complex mixtures and its subsequent identification based on its mass-to-charge ratio. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS), a common ionization technique used in LC-MS, is expected to show a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 466.4 for this compound (C₂₄H₂₀N₂O₆). This technique is also invaluable in monitoring the progress of peptide synthesis reactions where this compound is used as a building block. publish.csiro.au

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. koreascience.kr IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.govowlstonemedical.com This technique is particularly useful for separating isomers, isobars, and conformers, which may not be distinguishable by mass spectrometry alone. nih.gov By coupling IMS with MS, researchers can gain detailed structural information about this compound and its assemblies, including insights into their conformational dynamics. nih.govmdpi.com Different types of IMS, such as Drift-Time Ion Mobility Spectrometry (DTIMS) and Traveling-Wave Ion Mobility Spectrometry (TWIMS), offer varying levels of resolution and capabilities for measuring collision cross-sections, which provides a measure of the ion's size in the gas phase. nih.govuab.edu

| Technique | Application for this compound | Key Information Obtained | References |

| LC-MS (ESI) | Molecular weight confirmation and purity assessment. | Precise mass-to-charge ratio. | publish.csiro.au |

| IMS-MS | Separation of isomers and conformers, structural analysis. | Collision cross-section, ion shape and size information. | koreascience.krnih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of large, non-volatile biomolecules and supramolecular assemblies. mdpi.com In the context of this compound research, MALDI-MS can be used to characterize self-assembled structures, such as those formed in hydrogels. researchgate.net This technique allows for the analysis of entire noncovalently bound protein complexes and can provide information on the stoichiometry and composition of these assemblies. mdpi.com The soft nature of the MALDI process helps to preserve these weak interactions during the analysis. mdpi.com While solid matrices are common, liquid MALDI matrices can offer advantages in the low mass range by reducing matrix interference. reading.ac.uk

LC-MS and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Microscopy Techniques for Morphological and Nanostructural Characterization

Microscopy techniques are indispensable for visualizing the morphology and nanostructure of self-assembled systems derived from this compound.

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the surface topography of materials. In the study of Fmoc-phenylalanine derivatives and their self-assembly into hydrogels, FE-SEM is used to observe the three-dimensional network of fibers that constitute the gel. google.com For example, in studies of related Fmoc-dipeptides, FE-SEM has confirmed the existence of a fibrous network. google.com Environmental SEM (E-SEM), a variant of SEM, can be used to view the gel in its hydrated state, providing a more accurate representation of its natural conformation. google.comnih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to visualize the fine details of fibrillar structures within self-assembled materials. TEM analysis of hydrogels formed from Fmoc-phenylalanine derivatives has revealed the presence of entangled fibrils with diameters ranging from nanometers to over a hundred nanometers. google.comnih.gov For instance, studies on Fmoc-p-nitrophenylalanine, a positional isomer of the subject compound, showed the formation of fibrils with a diameter of 11.9 ± 2.0 nm which then bundle together. nih.gov The morphology of these fibrils, such as their thickness and tendency to form bundles, can be influenced by the specific amino acid derivative and the conditions of self-assembly. nih.gov Negative staining is often employed in TEM to enhance the contrast and visualize the delicate fibrillar structures. nih.govacs.org

| Microscopy Technique | Application | Observed Features | References |

| FE-SEM | Visualization of 3D hydrogel network morphology. | Fibrous scaffolds, surface topography. | google.com |

| TEM | High-resolution imaging of individual fibrils. | Fibril diameter, length, entanglement, and bundling. | google.comnih.govnih.gov |

Field Emission Scanning Electron Microscopy (FE-SEM)

Rheological Characterization of Self-Assembled Systems

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the mechanical properties of hydrogels formed from this compound and its analogs. Oscillatory rheology measurements are commonly performed to determine the viscoelastic properties of these materials. google.commdpi.com

Key parameters obtained from rheological studies include the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the ability of the material to store deformation energy, while the loss modulus represents the viscous component, or the ability to dissipate energy. A material is considered a gel when G' is significantly higher than G''. mdpi.com

The rheological properties of Fmoc-amino acid hydrogels are highly dependent on the specific chemical structure of the gelator, the method of gel preparation (e.g., pH switch or solvent switch), and the final pH of the system. mdpi.com For example, fluorinated Fmoc-phenylalanine derivatives have been shown to form hydrogels with superior viscoelastic properties compared to the non-fluorinated parent compound. nih.gov The mechanical strength of these hydrogels can be tuned by altering these parameters, which is crucial for their potential application in areas like 3D printing and tissue engineering. mdpi.commdpi.com

| Rheological Parameter | Significance | Typical Findings for Fmoc-Amino Acid Gels | References |

| Storage Modulus (G') | Measures the elastic properties (stiffness) of the gel. | Can vary by orders of magnitude depending on preparation method and chemical structure. | mdpi.commdpi.com |

| Loss Modulus (G'') | Measures the viscous properties of the gel. | Typically much lower than G' in a gel state. | mdpi.com |

| Tan δ (G''/G') | Ratio of viscous to elastic moduli. | Values less than 1 indicate gel-like behavior. | mdpi.com |

Oscillatory Rheology for Viscoelastic Properties

X-ray Diffraction (XRD) for Crystalline and Supramolecular Organization

X-ray diffraction (XRD) is an indispensable, non-destructive technique for investigating the crystalline and supramolecular arrangement of molecules like this compound within a hydrogel network. googleapis.comanton-paar.com The technique is based on the principle that a crystalline or semi-crystalline material will diffract an incident beam of X-rays at specific angles, creating a unique diffraction pattern. anton-paar.com This pattern provides detailed information about the periodic arrangement of atoms, including the spacing between molecular planes (d-spacing), which is governed by Bragg's Law. anton-paar.comcarleton.edu For Fmoc-derivatives, XRD is crucial for understanding the hierarchical self-assembly from individual molecules into the nanofibers that constitute the gel. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples, which includes freeze-dried hydrogels (xerogels). anton-paar.comucmerced.edu In the context of this compound hydrogels, a xerogel sample contains countless randomly oriented microcrystallites of the self-assembled fibers. The resulting PXRD pattern is a plot of diffracted intensity versus the diffraction angle (2θ). ucmerced.edu

While the patterns from xerogels often show broad peaks due to the small size of the crystalline domains and inherent disorder, they still provide valuable structural information. researchgate.net Analysis of the peak positions can reveal characteristic d-spacings related to the molecular packing. For Fmoc-based gelators, these patterns often show low-angle reflections corresponding to the lamellar stacking distance, which is influenced by the length of the molecule and the interdigitation of the Fmoc groups, as well as higher-angle reflections related to π-π stacking distances between aromatic rings. researchgate.net

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional atomic structure of a molecule. carleton.edurigaku.com This technique requires growing a single, high-quality crystal of the compound. rigaku.com By analyzing the complete diffraction pattern produced when the crystal is exposed to an intense X-ray beam, researchers can unambiguously determine unit cell dimensions, bond lengths, bond angles, and the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate the crystal packing. carleton.edu

While obtaining a single crystal of a gelator like this compound can be challenging, the data from such an analysis is invaluable. For example, single-crystal studies on the parent compound, Fmoc-Phenylalanine, revealed its crystallization in the monoclinic space group P2₁, detailing the strong intermolecular hydrogen bonds and π-π stacking interactions between both the fluorenyl and phenyl groups. researchgate.net In contrast, a fluorinated derivative was found to crystallize in a different, orthorhombic space group, demonstrating that even a single atomic substitution can profoundly influence the molecular self-assembly and packing arrangement. researchgate.net Such detailed structural insights are essential for the rational design of new gelators with tailored properties. researchgate.net

Computational and Theoretical Studies of Fmoc L 3 Nitrophenylalanine Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are employed to model the motion and interactions of atoms and molecules over time. For Fmoc-protected amino acids, MD simulations provide a window into their dynamic behavior in various environments, particularly in solution where self-assembly processes are initiated. nih.gov These simulations can track the conformational changes of the molecule, its interaction with solvent molecules, and the initial stages of aggregation with other molecules. researchgate.net

In studies of similar Fmoc-phenylalanine derivatives, MD simulations have been instrumental in understanding how modifications to the phenyl ring affect self-assembly. researchgate.net For instance, simulations can reveal the stability of different molecular arrangements and the role of water in mediating interactions. researchgate.net By running simulations under various conditions (e.g., different concentrations and temperatures), researchers can map out the energy landscapes that govern the molecule's behavior. researchgate.net For a system like Fmoc-L-3-Nitrophenylalanine, MD simulations would be crucial for predicting how the polar nitro group and the aromatic Fmoc group guide interactions in an aqueous environment. nih.gov

Below is a table representing typical parameters used in MD simulations for Fmoc-amino acid systems, based on studies of analogous compounds.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to simulate an aqueous environment. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K - 310 K (25 °C - 37 °C) | Simulates behavior at room or physiological temperature. |

| Pressure | 1 bar | Simulates behavior at standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe significant molecular events. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can predict a variety of properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecule's reactivity. The presence of the electron-withdrawing nitro group significantly alters the electronic properties of the phenylalanine side chain, and DFT is the ideal tool to quantify these effects. researchgate.net

Studies on nitrophenylalanine and other modified amino acids have used DFT to understand how substituents influence non-covalent interactions, such as π-π stacking and hydrogen bonding. researchgate.netnih.gov These calculations can determine the optimized geometry of the molecule and the energetics of dimer formation, providing foundational data for understanding the initial steps of self-assembly. researchgate.net For example, DFT can be used to model the interaction between the nitro group of one molecule and the aromatic ring of another, revealing the nature and strength of these specific interactions. researchgate.net

In Silico Modeling of Self-Assembly Processes

The self-assembly of Fmoc-amino acids into supramolecular structures like fibrils and hydrogels is a key area of research. nih.govrsc.org In silico modeling combines various computational techniques to simulate and predict how these complex structures form from individual molecules.

Computational models can predict the likely supramolecular structures that this compound will form. By analyzing the interplay of intermolecular forces, these models can suggest whether molecules will assemble into sheets, ribbons, fibrils, or other morphologies. nih.gov For related Fmoc-Phe derivatives, computational studies have successfully predicted the formation of β-sheet-like arrangements, which are stabilized by hydrogen bonds between the peptide backbones and π-π stacking between the aromatic Fmoc groups. researchgate.netnih.gov The introduction of a nitro group is expected to modulate these interactions, potentially leading to unique hierarchical structures. researchgate.net For instance, the self-assembly of Fmoc-p-nitrophenylalanine has been observed to transition from hydrogel fibrils into crystalline microtubes. nih.gov

The self-assembly process is driven by a delicate balance of non-covalent interactions. rsc.org Computational methods are essential for dissecting and quantifying the contributions of these different forces. Key interactions in this compound systems include:

π-π Stacking: Occurs between the aromatic fluorenyl rings of the Fmoc groups and between the nitrophenylalanine side chains. researchgate.net

Hydrogen Bonding: Forms between the carbamate (B1207046) groups of the Fmoc moiety and between the carboxylic acid terminals. researchgate.net

Dipolar Interactions: The polar nitro group introduces significant dipolar moments that can influence molecular packing. researchgate.net

| Interaction Type | Description | Typical Contribution to Packing |

| Hydrogen Bonding | Between N-H and C=O groups of the carbamate and carboxylic acid. | 15-25% |

| π-π Stacking | Face-to-face or offset stacking of aromatic rings (Fmoc and phenyl). | 20-30% |

| van der Waals Forces | General non-specific interactions, including H···H and C···H contacts. | 40-60% |

| Dipole-Dipole | Interactions involving the polar nitro group. | 5-10% |

Note: Contribution percentages are illustrative, based on Hirshfeld surface analysis of analogous Fmoc-amino acid crystal structures. researchgate.net

Prediction of Supramolecular Architectures

Rational Design of Functional Organic Materials Using Computational Approaches

A primary goal of studying these systems is the rational design of new functional materials, such as hydrogels for biomedical applications. nih.gov Computational approaches are moving the field beyond empirical screening towards a more predictive, design-oriented strategy. nih.gov By understanding the structure-property relationships through MD and DFT, researchers can computationally screen new molecular designs before undertaking costly and time-consuming synthesis.

For example, if a stronger hydrogel is desired, computational models can predict how modifications to the chemical structure—such as altering the position of the nitro group or adding other functional groups—would affect the intermolecular interaction energies and the resulting material properties. mdpi.com This in silico design process accelerates the discovery of new low molecular weight gelators with tailored functions for applications in fields like tissue engineering and drug delivery. nih.gov

Future Directions and Emerging Research Avenues for Fmoc L 3 Nitrophenylalanine

Expansion into Novel Biomaterial Architectures

The self-assembly of Fmoc-amino acids into hydrogels is a promising area for the development of new biomaterials for tissue engineering and regenerative medicine. nih.govacs.org Fmoc-protected phenylalanine derivatives are a well-studied class of low molecular weight gelators that form fibrillar networks in water. nih.govmdpi.com The introduction of a nitro group, as in Fmoc-L-3-nitrophenylalanine, can significantly influence these self-assembly processes. researchgate.net

Research has shown that the position of the nitro group on the phenyl ring affects the properties of the resulting hydrogels. For instance, Fmoc-p-nitrophenylalanine (Fmoc-4-NO2-Phe) hydrogels exhibit a transition from fibrils to crystalline microtubes over time. nih.govacs.org This dynamic behavior has been used as a screening method to identify alternative N-terminal modifying groups that can stabilize the hydrogel state. nih.gov The study of this compound in this context could reveal new insights into controlling the morphology and stability of self-assembled biomaterials. The ability to tune hydrogel properties by modifying the chemical structure of the gelator is a key area of investigation. acs.org

The exploration of this compound and its isomers in the formation of hydrogels could lead to the development of biomaterials with tailored properties for specific applications in drug delivery and three-dimensional cell culture. lookchem.comnih.gov The nitro group provides a handle for further chemical modification, allowing for the incorporation of other functionalities into the biomaterial scaffold.

Advanced Applications in Chemical Biology and Drug Discovery

This compound is a valuable tool in chemical biology and drug discovery, primarily due to its role as a building block in peptide synthesis. chemimpex.com The nitro group can be chemically reduced to an amino group, yielding Fmoc-L-3-aminophenylalanine. This transformation allows for the site-specific incorporation of a reactive amine into a peptide sequence, which can then be used for bioconjugation or to study structure-activity relationships. chemimpex.com

Furthermore, the nitro group itself can participate in interactions that are important for biological activity. In the context of drug delivery, this compound is being explored for its potential to target specific biological molecules, which could enhance the efficiency and specificity of drug delivery systems. lookchem.com

| Application Area | Key Feature of this compound | Potential Outcome |

| Peptide Synthesis | Fmoc protecting group for solid-phase synthesis. chemimpex.com | Creation of custom peptides with specific functionalities. lookchem.com |

| Drug Discovery | Nitro group can be reduced to an amino group. | Development of peptide-based therapeutics with enhanced biological activity. chemimpex.com |

| Targeted Drug Delivery | Ability to target specific biological molecules. lookchem.com | Improved therapeutic outcomes through enhanced drug efficiency and specificity. lookchem.com |

Development of Next-Generation Probes and Sensors

The unique spectroscopic properties of the nitro group make this compound and related compounds promising candidates for the development of novel probes and sensors. The nitro group can act as a fluorescent quencher or a solvatochromic probe, whose spectral properties are sensitive to the local environment.

Researchers have utilized nitrophenylalanine derivatives to create fluorescent probes for imaging applications and to study cellular processes in real-time. chemimpex.com For instance, the nitro group's sensitivity to its electrostatic environment has been exploited in infrared spectroscopy to probe protein structure and dynamics. acs.org Peptides containing nitrophenylalanine can be used to investigate protein-protein interactions, enzymatic activities, and ligand binding. lookchem.com

The development of FRET (Förster Resonance Energy Transfer) based probes is another promising avenue. In such probes, a nitrophenylalanine residue could serve as part of the quencher moiety. The synthesis of complex probes often involves a combination of solid-phase and solution-phase chemistry, where Fmoc-protected amino acids like this compound are essential building blocks. nih.gov

Future research could focus on designing and synthesizing novel probes based on this compound for the detection of specific analytes or for monitoring biological processes with high sensitivity and specificity.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The vast chemical space of potential materials presents a significant challenge for traditional experimental approaches. utk.edu Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate materials discovery by predicting material properties and identifying promising candidates for synthesis and testing. utk.eduresearchgate.net

In the context of this compound, AI and ML algorithms could be used to:

Predict Self-Assembly Behavior: By training models on existing data for Fmoc-amino acid hydrogelators, it may be possible to predict the gelation properties of new derivatives, including those of this compound under various conditions. nih.govacs.org

Design Novel Peptides: Generative models could be employed to design new peptide sequences incorporating this compound with desired therapeutic or material properties. cosharescience.com

Optimize Synthetic Routes: Machine learning could assist in optimizing the reaction conditions for the synthesis and modification of peptides containing this non-canonical amino acid.

Q & A

Q. What are the standard protocols for incorporating Fmoc-L-4-nitrophenylalanine into solid-phase peptide synthesis (SPPS)?

Fmoc-L-4-nitrophenylalanine is activated using carbodiimide coupling agents (e.g., HOBt/EDC) in DMF or DCM. Coupling occurs under inert conditions at 0–25°C, followed by Fmoc deprotection with 20% piperidine in DMF. Monitoring via Kaiser test ensures completion. Residual nitro groups may require mild acidic cleavage to avoid side reactions .

Q. How is the purity of Fmoc-L-4-nitrophenylalanine characterized post-synthesis?

Analytical HPLC with UV detection (230–254 nm) and C18 reverse-phase columns resolves impurities. TLC (silica gel, ethyl acetate/hexane) and H-NMR (DMSO-d6) confirm structural integrity. Purity >97% is typical for research-grade material .

Q. What solubility properties are critical for handling Fmoc-L-4-nitrophenylalanine?

The compound is soluble in polar aprotic solvents (DMF, DCM) but sparingly soluble in water or ethers. Pre-dissolution in DMF (5–10% v/v) optimizes coupling efficiency in SPPS .

Q. What storage conditions preserve Fmoc-L-4-nitrophenylalanine stability?

Store at -20°C in airtight, light-protected containers. Desiccants prevent hydrolysis of the Fmoc group, which degrades under humidity or basic conditions .

Advanced Research Questions

Q. How does the nitro group influence chiral separation of Fmoc-L-4-nitrophenylalanine in chromatography?

The nitro group enhances π-π interactions with chiral stationary phases (CSPs), such as polysaccharide derivatives, improving enantiomeric resolution. Mobile phases with acetonitrile/isopropanol gradients achieve baseline separation for stereochemical validation .

Q. What strategies mitigate side reactions during peptide incorporation of nitroaromatic residues?

Steric hindrance from the nitro group reduces coupling efficiency. Microwave-assisted synthesis (50°C, 20 W) accelerates reaction kinetics. Alternatively, pre-activation with OxymaPure/DIC minimizes racemization .

Q. Can Fmoc-L-4-nitrophenylalanine act as a spectroscopic probe in peptide studies?

The nitro group’s strong UV absorbance (λ~270 nm) facilitates real-time monitoring of peptide assembly via HPLC. However, it may quench fluorescence in Förster resonance energy transfer (FRET) assays .

Q. How is Fmoc-L-4-nitrophenylalanine used to study protease-substrate interactions?

As a substrate analog, the nitro group mimics transition states in protease active sites. Kinetic assays (e.g., fluorescence polarization) quantify inhibition constants () for drug discovery .

Q. What are the challenges in scaling up Fmoc-L-4-nitrophenylalanine synthesis?